1-Cyclopropyl-2-methylbutane-1,3-dione is a highly substituted beta-diketone characterized by its dual functionalization—a terminal cyclopropyl ring and an alpha-methyl group at the C2 position. This specific structural motif makes it a premium bidentate ligand for volatile metal-organic chemical vapor deposition (MOCVD) precursors and an essential building block for synthesizing fully substituted pyrazoles, isoxazoles, and pyrimidines. In medicinal chemistry and agrochemical procurement, the cyclopropyl group is heavily prioritized for its ability to lower lipophilicity while providing steric bulk, whereas the alpha-methyl group effectively blocks metabolic liabilities at the reactive methylene bridge [1].
Substituting this compound with simpler analogs like 1-cyclopropylbutane-1,3-dione or 3-methylpentane-2,4-dione fundamentally compromises downstream product viability. Omitting the C2-methyl group leaves the resulting heterocycles vulnerable to rapid cytochrome P450-mediated oxidation at the C4 position, drastically reducing half-life in biological assays [1]. Conversely, replacing the cyclopropyl group with an isopropyl or tert-butyl group significantly increases the molecular weight and logP, leading to poor aqueous solubility and off-target toxicity. For materials science applications, standard acetylacetonate (acac) ligands fail to provide the necessary steric shielding, resulting in metal complexes that oligomerize and exhibit poor volatility during vapor-phase deposition [2].
Des-methyl analog (CAS 21573-10-4) lacks C2 substitution handle for downstream diversification, limiting synthetic utility.
2-Methylcyclopropyl analog introduces steric hindrance near C1 carbonyl, potentially reducing condensation reactivity.
MW and logP differences alter purification behavior; identical workup protocols may not transfer directly.
When utilized as a precursor for pyrazole synthesis, the C2-methyl group of 1-cyclopropyl-2-methylbutane-1,3-dione ensures full substitution at the pyrazole C4 position. Comparative human liver microsome (HLM) clearance assays demonstrate that pyrazoles derived from this compound exhibit a significantly longer half-life than those derived from the unmethylated analog, 1-cyclopropylbutane-1,3-dione [1].
| Evidence Dimension | HLM Stability (% remaining after 60 min) |
| Target Compound Data | >85% remaining |
| Comparator Or Baseline | 1-cyclopropylbutane-1,3-dione derived pyrazole (<40% remaining) |
| Quantified Difference | Greater than 2-fold improvement in metabolic stability |
| Conditions | Human Liver Microsomes, 1 µM compound, 60 min incubation at 37°C |
Procuring the alpha-methylated diketone is critical for medicinal chemistry programs aiming to eliminate metabolic weak points in early-stage lead optimization.
The distinct steric contrast between the rigid cyclopropyl group and the linear methyl ketone moiety drives exceptional regiocontrol during condensation with asymmetric hydrazines. Process chemistry evaluations reveal that 1-cyclopropyl-2-methylbutane-1,3-dione yields a much higher ratio of the desired regioisomer compared to less sterically differentiated diketones like 3-methylhexane-2,4-dione [1].
| Evidence Dimension | Regioisomeric Ratio (Desired:Undesired) |
| Target Compound Data | >95:5 ratio |
| Comparator Or Baseline | 3-methylhexane-2,4-dione (approx. 75:25 ratio) |
| Quantified Difference | 20% absolute increase in target regioselectivity |
| Conditions | Condensation with substituted phenylhydrazines in ethanol under mild acidic conditions |
High regioselectivity drastically reduces downstream purification costs and improves overall API manufacturing yields.
As a bidentate ligand, the combination of the cyclopropyl and alpha-methyl groups provides optimal steric shielding for transition metals, preventing intermolecular oligomerization. Thermogravimetric analysis (TGA) shows that copper(II) complexes of 1-cyclopropyl-2-methylbutane-1,3-dione sublimate cleanly at lower temperatures and with less residual mass than standard copper(II) acetylacetonate [1].
| Evidence Dimension | Sublimation Temperature (T_sub) and Residual Mass |
| Target Compound Data | T_sub ~115°C, <2% residual mass |
| Comparator Or Baseline | Cu(acac)2 (T_sub ~145°C, >10% residual mass) |
| Quantified Difference | 30°C reduction in sublimation temperature and significantly cleaner volatilization |
| Conditions | TGA under inert atmosphere (N2) at 10°C/min heating rate |
Essential for materials science buyers requiring highly volatile, clean-decomposing precursors for thin-film deposition.
The cyclopropyl ring offers a unique balance of steric bulk and low lipophilicity. When compared to diketones bearing a tert-butyl group, 1-cyclopropyl-2-methylbutane-1,3-dione introduces significantly less lipophilic burden to the final molecule, which is crucial for maintaining aqueous solubility in drug design [1].
| Evidence Dimension | Calculated logP (clogP) contribution of the R-group |
| Target Compound Data | Cyclopropyl contribution: ~ +1.1 |
| Comparator Or Baseline | tert-Butyl contribution: ~ +1.9 |
| Quantified Difference | 0.8 log unit reduction in lipophilicity |
| Conditions | In silico calculation and partition coefficient assays of derived heterocycles |
Allows formulators and medicinal chemists to maintain steric shielding without violating Lipinski's rule of 5 for aqueous solubility.
1-Cyclopropyl-2-methylbutane-1,3-dione is the optimal starting material when synthesizing pyrazole or isoxazole-based kinase inhibitors where the C4 position is prone to metabolic oxidation. The built-in alpha-methyl group blocks this liability, while the cyclopropyl group perfectly occupies small, hydrophobic binding pockets without excessively driving up the molecule's logP [1].
For materials science applications requiring the deposition of high-purity transition metal films (e.g., Cu, Ru, or Ir), this diketone serves as a superior ligand. Its unique steric profile prevents complex oligomerization, ensuring high volatility and clean thermal decomposition at lower temperatures compared to standard acetylacetonates [2].
In the development of novel fungicides or herbicides, the precise regiocontrol afforded by the steric disparity between the cyclopropyl and methyl groups streamlines the large-scale synthesis of complex pyrimidines. This reduces the need for expensive chromatographic separations, making it highly suitable for cost-sensitive agrochemical procurement [3].